4-Amino-2,6-dichloropyridine-3-carboxylic acid hydrochloride
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Overview
Description
4-Amino-2,6-dichloropyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H4Cl2N2O2·HCl It is a derivative of nicotinic acid, characterized by the presence of amino and dichloro substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,6-dichloropyridine-3-carboxylic acid hydrochloride typically involves the chlorination of nicotinic acid followed by amination. One common method includes:
Chlorination: Nicotinic acid is treated with chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 2 and 6 positions.
Amination: The dichloronicotinic acid is then reacted with ammonia or an amine source to introduce the amino group at the 4 position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,6-dichloropyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products with different substituents replacing the chlorine atoms.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
4-Amino-2,6-dichloropyridine-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-2,6-dichloropyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and dichloro substituents play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3,5-dichloronicotinic acid
- 4-Amino-2,6-dichloropyridine
- 2,6-Dichloronicotinic acid
Uniqueness
4-Amino-2,6-dichloropyridine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and dichloro groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Biological Activity
4-Amino-2,6-dichloropyridine-3-carboxylic acid hydrochloride is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, highlighting significant research findings, case studies, and structure-activity relationships (SARs).
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features an amino group at the 4-position, dichloro substituents at the 2 and 6 positions, and a carboxylic acid group at the 3-position of the pyridine ring. This unique structure contributes to its diverse biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting potential as a therapeutic agent in treating infections caused by resistant bacterial strains .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce cytotoxic effects on various cancer cell lines, including leukemia and solid tumors. For instance, one study reported that derivatives of this compound exhibited cytotoxicity against KG-1 leukemia cells with half-maximal inhibitory concentration (IC50) values in the micromolar range .
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is suggested that the compound may inhibit enzymes involved in critical metabolic pathways or disrupt cellular signaling processes. For example, it has been shown to inhibit DNA methyltransferases (DNMTs), which are crucial in epigenetic regulation and cancer progression .
Case Studies
- Anticancer Study : A study conducted on glioblastoma cells revealed that the compound exhibited enhanced cytotoxicity when used in combination with small molecule inhibitors targeting receptor tyrosine kinases. This combination therapy approach significantly improved treatment efficacy against aggressive cancer types .
- Antimicrobial Efficacy : In a comparative analysis of various pyridine derivatives, this compound was highlighted for its superior antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the amino and carboxyl groups have been shown to enhance potency against specific targets. For example:
Properties
IUPAC Name |
4-amino-2,6-dichloropyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2.ClH/c7-3-1-2(9)4(6(11)12)5(8)10-3;/h1H,(H2,9,10)(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTVYNXTOTVUIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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